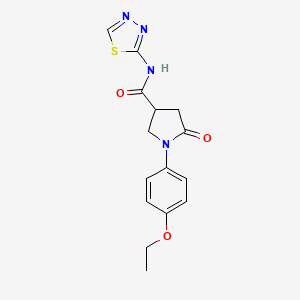![molecular formula C11H10F3N3S B5345545 4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MTT" and is a yellow-colored powder that is soluble in organic solvents. MTT has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
MTT is a redox indicator that is converted to formazan by the action of mitochondrial dehydrogenases. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are present in viable cells. The amount of formazan produced is directly proportional to the number of viable cells present. Thus, MTT can be used to determine the viability of cells by measuring the amount of formazan produced.
Biochemical and Physiological Effects:
MTT has been found to have minimal biochemical and physiological effects on cells. It does not interfere with cellular metabolism or alter cellular function. MTT is also non-toxic and does not affect cell proliferation or differentiation.
実験室実験の利点と制限
One of the main advantages of MTT is its ease of use. MTT assays are simple, quick, and cost-effective. Additionally, MTT assays can be performed on a wide range of cell types and are compatible with a variety of experimental conditions. However, there are also some limitations to the use of MTT. MTT assays are not suitable for measuring the viability of cells that do not contain mitochondrial dehydrogenases, such as bacteria and yeast. Additionally, MTT assays are not suitable for measuring the viability of cells that have undergone apoptosis or necrosis.
将来の方向性
There are several future directions for research on MTT. One area of research is the development of new MTT-based assays for measuring cell viability. Another area of research is the development of new MTT analogs with improved properties, such as increased sensitivity or specificity. Additionally, MTT has potential applications in the field of cancer research, particularly in the development of new cancer therapies. Overall, MTT is a promising compound that has a wide range of potential applications in scientific research.
合成法
MTT can be synthesized using a number of different methods. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with potassium thioacetate to form 3-(trifluoromethyl)benzylthioacetate. This intermediate is then reacted with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent such as iron powder or zinc dust to form MTT. Another method involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent to form MTT.
科学的研究の応用
MTT has been extensively studied for its potential applications in scientific research. One of the most common applications of MTT is in the field of cell viability assays. MTT can be used to determine the viability of cells by measuring the activity of mitochondrial dehydrogenases. MTT is also used in the field of toxicology to study the cytotoxic effects of various compounds on cells. Additionally, MTT has been found to have potential applications in the field of pharmacology, particularly in the development of new drugs.
特性
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c1-17-7-15-16-10(17)18-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZXCNOFFOIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)

![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)